molecular formula C10H8O3 B13900537 5-methyl-3,4-dihydro-2H-1-benzopyran-2,4-dione CAS No. 1822985-57-8

5-methyl-3,4-dihydro-2H-1-benzopyran-2,4-dione

Cat. No.: B13900537
CAS No.: 1822985-57-8
M. Wt: 176.17 g/mol
InChI Key: CHRBIMFEUNBTHI-UHFFFAOYSA-N
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Description

5-methyl-3,4-dihydro-2H-1-benzopyran-2,4-dione is a chemical compound belonging to the class of benzopyran derivatives It is characterized by a benzopyran ring system with a methyl group at the 5-position and a dihydro-2H-1-benzopyran-2,4-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3,4-dihydro-2H-1-benzopyran-2,4-dione can be achieved through several synthetic routes. One common method involves the condensation of 5-methyl-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the benzopyran ring. The reaction conditions typically include refluxing the mixture in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

5-methyl-3,4-dihydro-2H-1-benzopyran-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-methyl-3,4-dihydro-2H-1-benzopyran-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-methyl-3,4-dihydro-2H-1-benzopyran-2,4-dione involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and microbial processes, contributing to its anti-inflammatory and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-3,4-dihydro-2H-1-benzopyran-2,4-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 5-position and the dihydro-2H-1-benzopyran-2,4-dione structure distinguishes it from other similar compounds and may contribute to its distinct properties and applications .

Properties

CAS No.

1822985-57-8

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

5-methylchromene-2,4-dione

InChI

InChI=1S/C10H8O3/c1-6-3-2-4-8-10(6)7(11)5-9(12)13-8/h2-4H,5H2,1H3

InChI Key

CHRBIMFEUNBTHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)CC(=O)OC2=CC=C1

Origin of Product

United States

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